2-amino-1-(4-metilpiperazin-1-il)etanona

Descripción general

Descripción

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.21 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Efectos antiinflamatorios

El compuesto se ha utilizado en la síntesis de un nuevo derivado de piperazina, que ha mostrado efectos antiinflamatorios significativos . Este derivado, conocido como LQFM182, se ha probado para sus efectos antinociceptivos y antiinflamatorios . Se encontró que reduce el número de retorcimientos inducidos por ácido acético de una manera dependiente de la dosis, y también redujo el tiempo de lamido de la pata de los animales en la segunda fase de la prueba de formalina .

Efectos antinociceptivos

Además de sus propiedades antiinflamatorias, el compuesto también ha demostrado efectos antinociceptivos . Esto significa que tiene el potencial de reducir la sensación de dolor, lo que podría hacerlo útil en el desarrollo de nuevos medicamentos para aliviar el dolor .

Inhibición de las tirosina quinasas

Imatinib, un agente terapéutico utilizado para tratar la leucemia, contiene una estructura similar a 2-amino-1-(4-metilpiperazin-1-il)etanona . Imatinib inhibe específicamente la actividad de las tirosina quinasas, que son enzimas que pueden transferir un grupo fosfato del ATP a una proteína en una célula . Al inhibir estas enzimas, Imatinib puede ayudar a controlar el crecimiento de las células cancerosas .

4. Síntesis de derivados de pirazolo-pirazina y piridina El compuesto se ha utilizado en la síntesis de derivados de pirazolo-pirazina y piridina . Estos derivados podrían tener una variedad de aplicaciones en el campo de la química medicinal <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 10

Actividad Biológica

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone, commonly referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

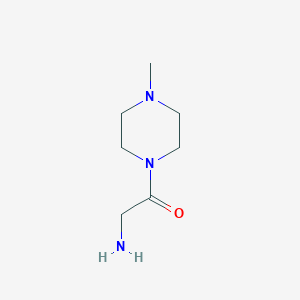

Chemical Structure and Properties

The chemical structure of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone can be represented as follows:

This compound features an amino group and a piperazine moiety, which contribute to its pharmacological properties.

The biological activity of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells, making it a target for anticancer therapies .

- Receptor Modulation : It has been shown to modulate chemokine receptors, specifically CXCR3, which are involved in immune response and inflammation. This modulation can affect leukocyte trafficking and has implications in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the potential of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone as an anticancer agent. For instance:

- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines by inhibiting PARP activity. The IC50 values for these compounds were comparable to established PARP inhibitors like Olaparib .

Neuropharmacological Effects

The compound is also being investigated for its neuropharmacological properties:

- Mechanism : It has been noted for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Comparative Biological Activity Table

The following table summarizes the biological activities associated with 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone compared to other piperazine derivatives:

Research Findings and Case Studies

Several studies have been conducted to assess the biological activity of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone:

- Anticancer Studies : Research indicated that compounds derived from this piperazine showed potent anticancer activity against various cell lines, with significant apoptosis induction in treated cells through PARP inhibition .

- Neuroprotective Effects : The neuroprotective potential was evaluated through AChE inhibition assays, showing promise for treating neurodegenerative diseases by enhancing cognitive function through improved cholinergic transmission .

- Inflammatory Response Modulation : Studies on chemokine receptor modulation demonstrated that this compound could alter immune cell migration, suggesting therapeutic applications in autoimmune diseases .

Propiedades

IUPAC Name |

2-amino-1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-9-2-4-10(5-3-9)7(11)6-8/h2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHJTNKMQWWMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373399 | |

| Record name | 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359821-43-5 | |

| Record name | 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-methylpiperazin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.